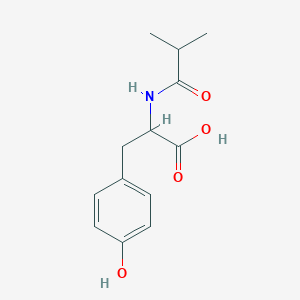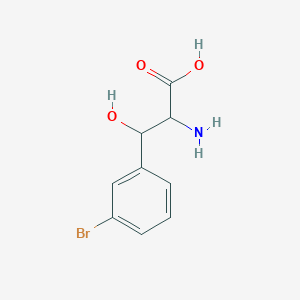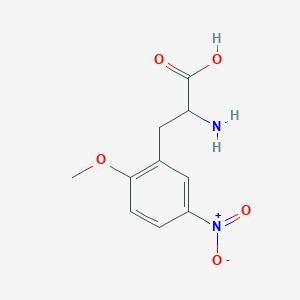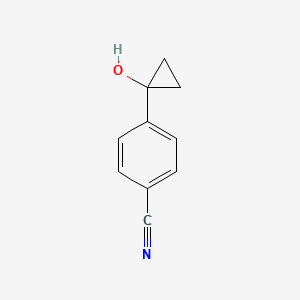
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H8BrFO This compound features a cyclopropane ring substituted with a bromo and a fluoro group on the phenyl ring, and a hydroxyl group on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-4-fluorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed:
Oxidation: 1-(2-Bromo-4-fluorophenyl)cyclopropanone.
Reduction: 1-(4-Fluorophenyl)cyclopropan-1-ol.
Substitution: 1-(2-Azido-4-fluorophenyl)cyclopropan-1-ol or 1-(2-Mercapto-4-fluorophenyl)cyclopropan-1-ol.
Applications De Recherche Scientifique
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorophenyl)cyclopropan-1-ol
- 1-(2-Bromo-4-chlorophenyl)cyclopropan-1-ol
- 1-(2-Bromo-4-methylphenyl)cyclopropan-1-ol
Comparison: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is unique due to the presence of both bromo and fluoro substituents, which impart distinct chemical and biological properties. Compared to 1-(4-Fluorophenyl)cyclopropan-1-ol, the bromo group adds additional reactivity, making it more versatile in synthetic applications. The combination of bromo and fluoro groups also enhances its potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H8BrFO |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5,12H,3-4H2 |
Clé InChI |
FKXCPUILKFJAAH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)




![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)


methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)


![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)


